1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is an organic compound that features a urea functional group attached to a phenyl ring substituted with an ethoxy group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea typically involves the reaction of 4-ethoxyaniline with 3-(3-hydroxy-3-(thiophen-3-yl)propyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The urea group can be reduced to an amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving urea derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins, potentially inhibiting their function. The ethoxy and thiophene groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
- 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(furan-3-yl)propyl)urea
- 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
Uniqueness
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the thiophene ring contributes to its electronic properties, making it suitable for various applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-21-14-5-3-13(4-6-14)18-16(20)17-9-7-15(19)12-8-10-22-11-12/h3-6,8,10-11,15,19H,2,7,9H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKNWLSSOVWECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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